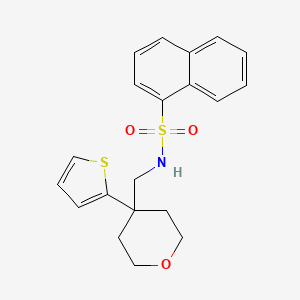

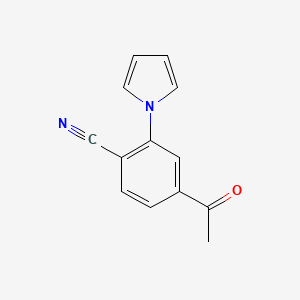

![molecular formula C13H15N3O B2968692 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone CAS No. 2034463-23-3](/img/structure/B2968692.png)

1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole-containing compounds has been reported in several studies . For instance, one study described the preparation of a benzimidazole-thiosemicarbazone hybrid in two steps . The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole-sulfanylbenzaldehyde . The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Molecular Structure Analysis

The molecular structure of benzimidazole-containing compounds can be confirmed by various spectroscopic techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

Benzimidazole-containing compounds are known to exhibit a wide range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties, making them versatile in various chemical reactions .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación

Novel Material Synthesis

Two-Dimensional Cadmium(II) Metal-Organic Frameworks (MOFs)

Li et al. (2012) synthesized two novel 2D Cd(II) coordination polymers featuring unique structural configurations, demonstrating the compound's utility in generating materials with potential applications in gas storage, separation, and catalysis (Li, Guo, Weng, & Lin, 2012).

Catalysis

Ruthenium(II)-NNN Pincer Complexes for Coupling Reactions

Li et al. (2018) developed phosphine-free Ru(II)-NNN pincer complexes for efficiently coupling aromatic diamines and alcohols to 1H-benzo[d]imidazoles, highlighting the compound's role in facilitating catalytic processes that produce high-value chemicals (Li, Luo, Cui, Li, Zhang, & Peng, 2018).

Heterocyclic Compound Synthesis

Synthesis of Imidazo[1,2-a]pyridines

Katritzky et al. (2003) presented a method for the regiospecific synthesis of imidazo[1,2-a]pyridines and related heterocycles, demonstrating the compound's utility in creating complex structures that are valuable in pharmaceutical development (Katritzky, Xu, & Tu, 2003).

Antiglycation and Antioxidant Research

Imidazo[4,5-b]pyridine Benzohydrazones

Taha et al. (2015) synthesized and evaluated a series of novel imidazo[4,5-b]pyridine benzohydrazones for their antiglycation and antioxidative potential, indicating the compound's relevance in exploring treatments for diseases associated with glycation and oxidative stress (Taha, Al-Kadi, Ismail, Imran, Adam, Kashif, Shah, Jamil, Sidiqqui, & Khan, 2015).

Mecanismo De Acción

Target of Action

The primary target of this compound is the quorum sensing (QS) system in bacterial populations . QS is a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Biochemical Pathways

The compound affects the biosynthesis of autoinducers (AIs), signal molecules produced by the QS systems . Upon reaching a certain threshold concentration at a high population density, AIs activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .

Result of Action

The inhibition of the QS system by the compound leads to a reduction in the production of virulence traits and antibiotic resistance mechanisms in bacterial populations . This results in a decrease in bacterial virulence, making infections caused by these bacteria easier to manage and treat .

Action Environment

The compound’s action can be influenced by environmental factors. For instance, the QS system regulates biofilm maturation, a highly antibiotic-tolerant lifestyle for maintaining bacterial populations in low nutrient environments and chronic infections . Therefore, the compound’s efficacy may vary depending on the nutrient availability in the environment.

Safety and Hazards

Direcciones Futuras

Given the broad range of biological activities exhibited by benzimidazole-containing compounds, there is a great potential for the development of new drugs . Future research could focus on synthesizing new benzimidazole derivatives and evaluating their biological activities for potential therapeutic applications .

Propiedades

IUPAC Name |

1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXXCPJKTBULPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)

![3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968616.png)

![1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2968619.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)

![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)

![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)

![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)